molecular formula C8H10O3 B8249410 Crotylsuccinic anhydride

Crotylsuccinic anhydride

Cat. No.: B8249410
M. Wt: 154.16 g/mol
InChI Key: YCYZOWYCOUNUTM-UHFFFAOYSA-N
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Description

Crotylsuccinic anhydride is an organic compound derived from the reaction of maleic anhydride with butenes. It is a colorless solid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and ability to form adducts with other molecules, making it valuable in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotylsuccinic anhydride is typically synthesized through the ene reaction, where maleic anhydride reacts with butenes (butene-1 and butene-2) under high temperatures. The reaction involves the formation of a new bond between two unsaturated carbons and the transfer of an allylic hydrogen to the enophile (maleic anhydride) through a cyclic transition state .

Industrial Production Methods

Industrial production of this compound involves the catalytic hydrogenation of maleic anhydride with butenes. The reaction is carried out in the presence of a catalyst, typically at elevated temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Crotylsuccinic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under mild conditions.

Major Products Formed

Scientific Research Applications

Crotylsuccinic anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of crotylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., a carboxylate ion) to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crotylsuccinic anhydride is unique due to the presence of the crotyl group, which imparts distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where the crotyl group is required .

Properties

IUPAC Name

3-but-2-enyloxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-4-6-5-7(9)11-8(6)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYZOWYCOUNUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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